molecular formula C5H5ClN2O B3419231 3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 139157-40-7

3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3419231
CAS No.: 139157-40-7
M. Wt: 144.56 g/mol
InChI Key: BCLZFFRJOXSPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method includes the treatment of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl3) in the presence of dimethylformamide (DMF) at low temperatures, followed by heating the reaction mixture .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Condensation Reactions: Reagents like ethylcyanoacetate and bases such as piperidine are used.

Major Products:

Scientific Research Applications

3-Chloro-5-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a chloro and an aldehyde group on the pyrazole ring. This combination enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-4(2-9)5(6)8-7-3/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLZFFRJOXSPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139157-40-7
Record name 3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.